Membrane Partitioning and Saturable Binding in Lipid Bilayers
Octadecyl rhodamine B (R18) exhibits differential saturable binding capacity between DOPC (disordered) and DOPC/sphingomyelin/cholesterol (DSC, ordered) lipid bilayer membranes. At the highest probe concentration tested (10 mol%), quenching was enhanced >2-fold in DSC membranes relative to DOPC, and the saturable capacity for exogenous probe acceptance was 37% higher in DOPC membranes compared to DSC [1]. In contrast, unmodified rhodamine B rapidly partitions out of membranes into aqueous phase and does not achieve stable bilayer integration .
| Evidence Dimension | Saturable membrane binding capacity |
|---|---|
| Target Compound Data | 37% higher saturable capacity in DOPC vs. DSC membranes; >2-fold enhanced quenching in DSC vs. DOPC at 10 mol% probe loading |
| Comparator Or Baseline | Rhodamine B (unmodified) — no stable membrane integration; rapid aqueous partitioning |
| Quantified Difference | Qualitative difference: stable membrane anchoring vs. aqueous diffusion |
| Conditions | Bead-supported lipid bilayers; DOPC vs. DOPC/sphingomyelin/cholesterol (1:1:1); probe concentration 0-10 mol%; flow cytometry with quantum dot fluorescence calibration |
Why This Matters
This quantifies the C18 chain's functional consequence: probe retention in membranes enables wash-free imaging and accurate FRET-based membrane proximity measurements that unmodified rhodamine B cannot support.
- [1] Buranda, T., et al. (2010). Real-time partitioning of octadecyl rhodamine B into bead-supported lipid bilayer membranes revealing quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/cholesterol membranes. The Journal of Physical Chemistry B, 114(3), 1336-1349. View Source
